molecular formula C11H10Cl2O4 B14561162 4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid CAS No. 61720-24-9

4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid

Cat. No.: B14561162
CAS No.: 61720-24-9
M. Wt: 277.10 g/mol
InChI Key: TZKAHSUKHGHQHT-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid is an organic compound known for its unique structure and properties It is a derivative of benzodioxine, a bicyclic compound containing a benzene ring fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid typically involves multiple steps. One common method includes the chloromethylation of a benzodioxine derivative, followed by carboxylation. The reaction conditions often require the use of catalysts such as zinc iodide and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes, utilizing chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst. The reaction is carried out under controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and formylating agents like dichloromethyl methyl ether for substitution .

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid is unique due to its benzodioxine structure, which imparts specific chemical reactivity and potential biological activity

Properties

CAS No.

61720-24-9

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

IUPAC Name

4-(dichloromethyl)-2-methyl-4H-1,3-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C11H10Cl2O4/c1-5-16-8-3-2-6(11(14)15)4-7(8)9(17-5)10(12)13/h2-5,9-10H,1H3,(H,14,15)

InChI Key

TZKAHSUKHGHQHT-UHFFFAOYSA-N

Canonical SMILES

CC1OC(C2=C(O1)C=CC(=C2)C(=O)O)C(Cl)Cl

Origin of Product

United States

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